molecular formula C16H21ClN2 B3024199 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride CAS No. 1184980-29-7

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride

Cat. No.: B3024199
CAS No.: 1184980-29-7
M. Wt: 276.8 g/mol
InChI Key: OBWSOTREAMFOCQ-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine hydrochloride is an organic compound with the molecular formula C16H20N2·HCl. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two amine groups attached to a biphenyl structure, which is further substituted with four methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine hydrochloride typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,5-dimethylphenylboronic acid and 3,5-dimethylbromobenzene in the presence of a palladium catalyst.

    Introduction of Amine Groups: The resulting tetramethylbiphenyl is then subjected to nitration to introduce nitro groups at the 4,4’ positions. This is followed by reduction using a suitable reducing agent like iron powder or tin chloride to convert the nitro groups to amine groups.

    Formation of Hydrochloride Salt: Finally, the diamine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The amine groups in 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine hydrochloride can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: The methyl groups on the biphenyl core can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder, tin chloride, or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted biphenyl derivatives.

Scientific Research Applications

3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine hydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. The biphenyl core provides structural stability and facilitates the compound’s interaction with hydrophobic regions of proteins and cell membranes.

Comparison with Similar Compounds

    3,3’,5,5’-Tetramethylbiphenyl: Lacks the amine groups and is primarily used as a precursor in organic synthesis.

    3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl: Contains hydroxyl groups instead of amine groups and is used in different chemical reactions.

    3,3’,5,5’-Tetramethyl-4,4’-dinitrobiphenyl: Contains nitro groups and is used in the synthesis of other organic compounds.

Uniqueness: 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine hydrochloride is unique due to the presence of both amine groups and methyl substitutions on the biphenyl core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;/h5-8H,17-18H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWSOTREAMFOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619801
Record name 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64285-73-0, 76787-90-1
Record name 3,3′,5,5′-Tetramethylbenzidine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64285-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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